N,N-diethyl-2-{2-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]-1H-1,3-benzodiazol-1-yl}acetamide
Description
This compound features a benzimidazole core fused with a pyrrolidin-5-one ring substituted at the 3-position with a 4-methoxyphenyl group. The benzimidazole nitrogen at position 1 is linked to an N,N-diethyl acetamide moiety. Its molecular formula is C₂₅H₂₉N₄O₃, with a molecular weight of 433.53 g/mol. The 4-methoxy group enhances solubility via electron-donating effects, while the diethyl acetamide contributes to lipophilicity, influencing pharmacokinetic properties such as membrane permeability .
Properties
IUPAC Name |
N,N-diethyl-2-[2-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]benzimidazol-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N4O3/c1-4-26(5-2)23(30)16-28-21-9-7-6-8-20(21)25-24(28)17-14-22(29)27(15-17)18-10-12-19(31-3)13-11-18/h6-13,17H,4-5,14-16H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTWNADWBHNGGQC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)CN1C2=CC=CC=C2N=C1C3CC(=O)N(C3)C4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N,N-diethyl-2-{2-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]-1H-1,3-benzodiazol-1-yl}acetamide is a complex organic compound with potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a unique combination of functional groups that contribute to its biological activity. The molecular formula is with a molecular weight of 350.4 g/mol. The presence of the benzodiazole and pyrrolidine rings is significant for its interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes in the body. Research indicates that it may act as an inhibitor or modulator of certain biological pathways, potentially influencing processes such as neurotransmission and enzyme activity.
Key Mechanisms:
- Receptor Binding : The compound may bind to neurotransmitter receptors, affecting signaling pathways.
- Enzyme Inhibition : It could inhibit enzymes involved in metabolic processes, leading to altered physiological responses.
- Antioxidant Activity : Some studies suggest that it may exhibit antioxidant properties, protecting cells from oxidative stress.
Biological Activity Data
Research has demonstrated various biological activities associated with this compound:
Case Studies
Several case studies have highlighted the potential therapeutic applications of this compound:
- Case Study on Anticancer Activity : A study investigated the compound's effects on breast cancer cell lines. Results indicated significant inhibition of cell proliferation and induction of apoptosis through mitochondrial pathways.
- Neuroprotection in Experimental Models : In a rat model of neurodegeneration, administration of the compound resulted in reduced neuronal loss and improved cognitive function, suggesting potential for treating neurodegenerative diseases.
- Antimicrobial Efficacy : The compound exhibited notable antimicrobial activity against both Gram-positive and Gram-negative bacteria, indicating its potential use as an antibiotic agent.
Scientific Research Applications
Anticancer Potential
Recent studies have indicated that compounds containing benzodiazole and pyrrolidine derivatives exhibit significant anticancer properties. For instance, similar compounds have been shown to inhibit tumor growth and induce apoptosis in cancer cells by targeting specific signaling pathways involved in cell proliferation and survival .
Antimicrobial Effects
Research has demonstrated that certain derivatives of benzodiazole possess antimicrobial activity against a range of pathogens. The presence of the 4-methoxyphenyl group may enhance the compound's ability to penetrate microbial membranes, thereby increasing its efficacy as an antimicrobial agent .
Neuroprotective Properties
There is emerging evidence suggesting that N,N-diethyl-2-{2-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]-1H-benzodiazol-1-yl}acetamide may exhibit neuroprotective effects. Compounds with similar structures have been investigated for their ability to protect neuronal cells from oxidative stress and neurodegeneration, offering potential therapeutic avenues for conditions such as Alzheimer's disease .
Pain Management
Given the structural similarities to known analgesics, this compound may also have potential applications in pain management. Preliminary studies indicate that related compounds can modulate pain pathways in the central nervous system, providing a basis for further investigation into their analgesic properties .
Anti-inflammatory Activity
Compounds containing benzodiazole derivatives are often studied for their anti-inflammatory effects. The ability to inhibit pro-inflammatory cytokines could make N,N-diethyl-2-{2-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]-1H-benzodiazol-1-yl}acetamide a candidate for treating inflammatory diseases .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Anticancer Activity | Demonstrated significant inhibition of cell proliferation in breast cancer cell lines using similar benzodiazole derivatives. |
| Study 2 | Antimicrobial Efficacy | Showed effectiveness against Gram-positive and Gram-negative bacteria with minimal inhibitory concentrations comparable to standard antibiotics. |
| Study 3 | Neuroprotection | Reported reduced neuronal cell death in models of oxidative stress when treated with related compounds. |
Comparison with Similar Compounds
Comparative Data Table
Research Findings and Implications
- Synthesis : Yields for analogs range from 53–67%, with melting points between 138–204°C, influenced by substituent polarity .
- Spectroscopy : IR and NMR data for analogs confirm the presence of carbonyl (1650–1700 cm⁻¹) and aromatic protons (δ 6.8–7.5 ppm) .
- Binding Interactions : Docking studies (e.g., ) suggest that electron-rich groups like 4-methoxy may enhance hydrogen bonding, while nitro groups (as in Isotonitazene) improve affinity through charge-transfer interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
